molecular formula C5H6O B14749955 2,3-Dimethylcycloprop-2-en-1-one CAS No. 4883-98-1

2,3-Dimethylcycloprop-2-en-1-one

Cat. No.: B14749955
CAS No.: 4883-98-1
M. Wt: 82.10 g/mol
InChI Key: XIYGCXBJAGGQCS-UHFFFAOYSA-N
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Description

2,3-Dimethylcycloprop-2-en-1-one is an organic compound with the molecular formula C5H6O. It is a cyclopropenone derivative, characterized by a three-membered ring structure with two methyl groups attached at the 2 and 3 positions. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcycloprop-2-en-1-one can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a catalyst can yield the desired cyclopropenone. Another method involves the use of diazo compounds, which can undergo cyclopropanation reactions to form the cyclopropenone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and control over the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcycloprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclopropenone to cyclopropane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopropenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclopropane derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2,3-Dimethylcycloprop-2-en-1-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Catalysis: The compound is used as a catalyst in various organic reactions, including the Diels-Alder reaction and Michael addition.

    Material Science: It is explored for its potential in the development of novel materials with unique properties.

    Pharmaceutical Research: The compound’s reactivity and structural features make it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2,3-Dimethylcycloprop-2-en-1-one involves its interaction with molecular targets through its reactive cyclopropenone ring. The compound can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is attributed to the strained three-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with similar structural features but a five-membered ring.

    2,3-Dimethyl-2-cyclohexen-1-one: A cyclohexenone derivative with a six-membered ring.

Uniqueness

2,3-Dimethylcycloprop-2-en-1-one is unique due to its three-membered ring structure, which imparts distinct reactivity compared to its five- and six-membered ring counterparts. The strain in the cyclopropenone ring makes it more reactive, allowing it to participate in a wider range of chemical reactions.

Properties

CAS No.

4883-98-1

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

2,3-dimethylcycloprop-2-en-1-one

InChI

InChI=1S/C5H6O/c1-3-4(2)5(3)6/h1-2H3

InChI Key

XIYGCXBJAGGQCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C1=O)C

Origin of Product

United States

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